h-Val-allyl ester p-tosylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of h-Val-allyl ester p-tosylate typically involves the reaction of L-valine with cyclohexylmethanol and p-toluenesulfonic acid monohydrate in toluene. The mixture is heated to reflux using a Dean-Stark apparatus for 24 hours. After cooling, the solvent is evaporated, and the resulting viscous oil is recrystallized using a mixture of hexane and ethyl acetate to obtain the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: h-Val-allyl ester p-tosylate undergoes various chemical reactions, including substitution and elimination reactions. It is commonly used as a leaving group in nucleophilic substitution reactions due to the presence of the p-toluenesulfonyl group .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides, hydroxides, or amines under basic or neutral conditions.
Elimination Reactions: Often carried out under basic conditions, leading to the formation of alkenes.
Major Products: The major products formed from these reactions depend on the specific nucleophile or base used. For example, substitution with a halide nucleophile would yield the corresponding halide ester .
Scientific Research Applications
h-Val-allyl ester p-tosylate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the modification of amino acids and peptides for various biological studies.
Medicine: Investigated for potential therapeutic applications due to its ability to modify biologically active molecules.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of h-Val-allyl ester p-tosylate involves its role as a leaving group in nucleophilic substitution reactions. The p-toluenesulfonyl group enhances the leaving ability of the ester, facilitating the substitution process. This property is particularly useful in organic synthesis, where precise control over reaction pathways is required .
Comparison with Similar Compounds
- L-Isoleucine allyl ester p-toluenesulfonate salt
- Fmoc-protected amino esters
Comparison: h-Val-allyl ester p-tosylate is unique due to its specific combination of the valine amino acid and the p-toluenesulfonyl group. This combination provides distinct reactivity and stability compared to other similar compounds. For example, L-Isoleucine allyl ester p-toluenesulfonate salt has a different amino acid component, which can affect its reactivity and applications .
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-3-methylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.C7H8O3S/c1-4-5-11-8(10)7(9)6(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h4,6-7H,1,5,9H2,2-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIRKDASFUCGOZ-FJXQXJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC=C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[C@@H](C(=O)OCC=C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746607 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-valinate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88224-02-6 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-valinate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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